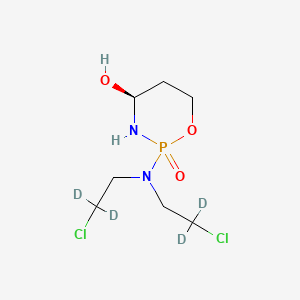

Amiodarone-d10 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

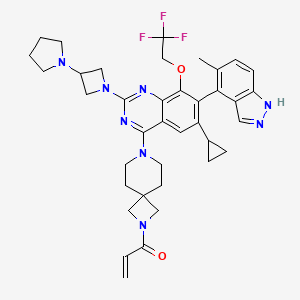

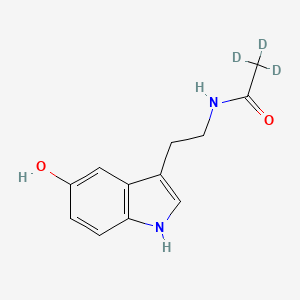

El hidrocloruro de amiodarona-d10 es una forma deuterada del hidrocloruro de amiodarona, un medicamento antiarrítmico bien conocido. Se utiliza principalmente en la investigación científica para estudiar la farmacocinética y el metabolismo de la amiodarona debido a la presencia de átomos de deuterio, que proporcionan una firma espectrométrica de masas distinta.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de amiodarona-d10 implica la incorporación de átomos de deuterio en la molécula de amiodarona. Esto se puede lograr mediante diversos métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un enfoque común es comenzar con benzofurano deuterado y proceder con la ruta sintética estándar para la amiodarona, que incluye múltiples pasos como la halogenación, la eterificación y la aminación .

Métodos de producción industrial

La producción industrial de hidrocloruro de amiodarona-d10 sigue principios similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza. El producto final se purifica normalmente mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de amiodarona-d10 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede ocurrir en condiciones de estrés oxidativo, lo que lleva a la formación de metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Los átomos de halógeno de la molécula se pueden sustituir por otros grupos en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos como el yoduro de sodio en acetona pueden facilitar las reacciones de sustitución de halógenos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de metabolitos hidroxilados, mientras que la reducción puede producir productos deshalogenados .

Aplicaciones de la investigación científica

El hidrocloruro de amiodarona-d10 se utiliza ampliamente en la investigación científica para diversas aplicaciones:

Química: Sirve como estándar de referencia en la espectrometría de masas para estudiar el metabolismo de la amiodarona.

Biología: Los investigadores lo utilizan para investigar las vías biológicas implicadas en el metabolismo y la acción de la amiodarona.

Medicina: Ayuda a comprender la farmacocinética y la farmacodinamia de la amiodarona, lo que ayuda al desarrollo de terapias antiarrítmicas más seguras y eficaces.

Aplicaciones Científicas De Investigación

Amiodarone-d10 hydrochloride is extensively used in scientific research for various applications:

Chemistry: It serves as a reference standard in mass spectrometry to study the metabolism of amiodarone.

Biology: Researchers use it to investigate the biological pathways involved in the metabolism and action of amiodarone.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of amiodarone, aiding in the development of safer and more effective antiarrhythmic therapies.

Mecanismo De Acción

El hidrocloruro de amiodarona-d10 ejerce sus efectos bloqueando los canales de potasio, lo que prolonga la fase de repolarización del potencial de acción cardíaco. Esta acción ayuda a estabilizar el ritmo cardíaco y prevenir arritmias. El compuesto también exhibe propiedades de otras clases antiarrítmicas, incluida la bloqueada de los canales de sodio, el bloqueo beta-adrenérgico y el bloqueo de los canales de calcio. Estos efectos combinados contribuyen a su eficacia en el tratamiento de varios tipos de arritmias cardíacas .

Comparación Con Compuestos Similares

Compuestos similares

Dronedarona: Un derivado no yodado de la amiodarona, diseñado para reducir los efectos secundarios asociados con el yodo.

Sotalol: Otro antiarrítmico de clase III que también tiene propiedades beta-bloqueantes.

Ibutilida: Un antiarrítmico de clase III utilizado para la terminación aguda de la fibrilación auricular y el aleteo.

Singularidad

El hidrocloruro de amiodarona-d10 es único debido a la presencia de átomos de deuterio, lo que lo hace particularmente útil en entornos de investigación para estudiar la farmacocinética y el metabolismo de la amiodarona. Este etiquetado isotópico permite un seguimiento y análisis precisos utilizando espectrometría de masas, lo que proporciona información valiosa que no es posible con compuestos no deuterados .

Propiedades

Fórmula molecular |

C25H30ClI2NO3 |

|---|---|

Peso molecular |

691.8 g/mol |

Nombre IUPAC |

[4-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,3D3,5D2,6D2; |

Clave InChI |

ITPDYQOUSLNIHG-XYDKDKLNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])N(CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)C([2H])([2H])C([2H])([2H])[2H].Cl |

SMILES canónico |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)

![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)